molecular formula C15H9BrN2O2 B2613471 2-(((5-Bromo-2-pyridyl)amino)methylene)indane-1,3-dione CAS No. 1022532-20-2

2-(((5-Bromo-2-pyridyl)amino)methylene)indane-1,3-dione

Cat. No. B2613471
CAS RN: 1022532-20-2
M. Wt: 329.153
InChI Key: WELPJGXBYYLQJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(((5-Bromo-2-pyridyl)amino)methylene)indane-1,3-dione” is a chemical compound with the molecular formula C15H9BrN2O2 . It is used for pharmaceutical testing .

Scientific Research Applications

Synthesis and Chemical Properties

  • Development of Pyrophtalones : The compound has been studied in the synthesis of pyrophtalones, with focus on anti-inflammatory properties. The study found that certain derivatives, particularly those with chloro, nitro, or methoxyl groups, showed favorable effects (Leblois et al., 1987).
  • Investigation into Fused Polycyclic Compounds : Research has been conducted on the synthesis of fused polycyclic compounds using derivatives of indane-1,3-dione, such as 2-(((5-Bromo-2-pyridyl)amino)methylene)indane-1,3-dione, under specific conditions like ultrasound irradiation (Nikpassand et al., 2010).

Pharmaceutical Research

  • Exploration of Anti-inflammatory Activity : Derivatives of this compound have been analyzed for their anti-inflammatory activity. Notably, certain modifications in the molecule's structure have led to significant anti-inflammatory effects without accompanying anticoagulant action (Leblois et al., 1987).
  • Study of Analgesic Properties : In addition to anti-inflammatory effects, the compound has been investigated for potential analgesic properties. The synthesis and pharmacological evaluation of related compounds have been carried out to understand their therapeutic potential (Milyutin et al., 1996).

properties

IUPAC Name

2-[(5-bromopyridin-2-yl)iminomethyl]-3-hydroxyinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrN2O2/c16-9-5-6-13(17-7-9)18-8-12-14(19)10-3-1-2-4-11(10)15(12)20/h1-8,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPKVIUSFSDSRGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=NC=C(C=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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